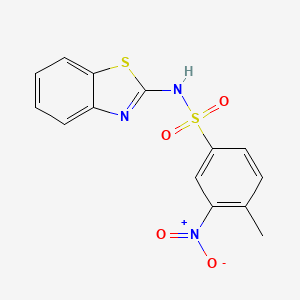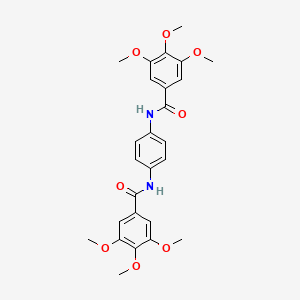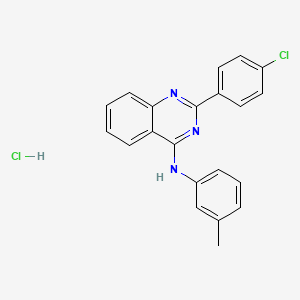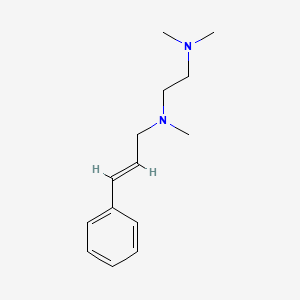
benzyl 2-methyl-5-oxo-4,7-diphenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl 2-methyl-5-oxo-4,7-diphenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as BDHQ and is a member of the quinolinecarboxylate family of compounds. BDHQ has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail.
作用机制
BDHQ exerts its effects through various mechanisms, including the inhibition of reactive oxygen species (ROS) production, the activation of nuclear factor erythroid 2-related factor 2 (Nrf2), and the modulation of the expression of various genes involved in inflammation and cell death. BDHQ has also been shown to inhibit the activity of various enzymes involved in the metabolism of drugs and xenobiotics.
Biochemical and Physiological Effects
BDHQ has been shown to have various biochemical and physiological effects, including the inhibition of ROS production, the activation of Nrf2, the modulation of inflammation, and the inhibition of enzyme activity. BDHQ has also been shown to protect against oxidative stress and neurotoxicity.
实验室实验的优点和局限性
BDHQ has several advantages for lab experiments, including its high yield of synthesis, its stability, and its ability to penetrate the blood-brain barrier. However, BDHQ also has some limitations, including its potential toxicity at high concentrations and its limited solubility in water.
未来方向
BDHQ has several potential future directions for scientific research. These include the development of new synthesis methods that produce higher yields of BDHQ, the exploration of its potential applications in the treatment of various diseases, and the development of new fluorescent probes for the detection of metal ions. Additionally, further studies are needed to investigate the potential toxicity of BDHQ at high concentrations and to optimize its solubility in water.
Conclusion
BDHQ is a promising compound for scientific research, with potential applications in the treatment of various diseases and as a fluorescent probe for the detection of metal ions. Its mechanism of action and physiological effects have been studied in detail, and it has several advantages for lab experiments. However, further studies are needed to explore its potential toxicity and optimize its solubility in water. Overall, BDHQ has the potential to be a valuable tool for scientific research.
合成方法
BDHQ can be synthesized using various methods, including the reaction of 2-methyl-4,7-diphenyl-1,2,3,4-tetrahydroquinoline with benzyl chloroformate. Another method involves the reaction of 2-methyl-4,7-diphenyl-1,2,3,4-tetrahydroquinoline with benzyl isocyanate. These methods have been optimized to produce high yields of BDHQ.
科学研究应用
BDHQ has been studied for its potential applications in scientific research. It has been shown to have antioxidant and anti-inflammatory properties, which make it a promising candidate for the treatment of various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. BDHQ has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
属性
IUPAC Name |
benzyl 2-methyl-5-oxo-4,7-diphenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H27NO3/c1-20-27(30(33)34-19-21-11-5-2-6-12-21)28(23-15-9-4-10-16-23)29-25(31-20)17-24(18-26(29)32)22-13-7-3-8-14-22/h2-16,24,28,31H,17-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWGBWEAQQLRIII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC=CC=C4)C(=O)OCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-({[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-propoxybenzamide](/img/structure/B5117490.png)



![N-methyl-N'-{4-[(4-nitrophenyl)thio]phenyl}thiourea](/img/structure/B5117520.png)

![5-bromo-N-(2-methoxydibenzo[b,d]furan-3-yl)-2-furamide](/img/structure/B5117539.png)
![6-(1-piperidinyl)-N-(tetrahydro-2H-pyran-4-yl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5117541.png)
![11-[(10-chloro-9-anthryl)methyl]-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5117544.png)
![2-{[5-acetyl-4-(2-chlorophenyl)-3-cyano-6-methyl-1,4-dihydro-2-pyridinyl]thio}-N-phenylacetamide](/img/structure/B5117552.png)


![N-ethyl-N-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-2-(1H-pyrazol-1-yl)ethanamine](/img/structure/B5117589.png)
